3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
CAS No.: 431983-60-7
Cat. No.: VC5014761
Molecular Formula: C15H16O3
Molecular Weight: 244.29
* For research use only. Not for human or veterinary use.
![3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one - 431983-60-7](/images/structure/VC5014761.png)
Specification
CAS No. | 431983-60-7 |
---|---|
Molecular Formula | C15H16O3 |
Molecular Weight | 244.29 |
IUPAC Name | 3-hydroxy-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
Standard InChI | InChI=1S/C15H16O3/c1-9-13(16)8-7-11-10-5-3-2-4-6-12(10)15(17)18-14(9)11/h7-8,16H,2-6H2,1H3 |
Standard InChI Key | SWBDIHXOLXVPJG-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)O |
Introduction
3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound belonging to the chromenone family, which is a subset of coumarins. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The specific compound has a molecular formula of C15H16O3 and a molecular weight of 244.29 g/mol .
Synthesis and Preparation
The synthesis of 3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multi-step organic reactions. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds are often synthesized through condensation reactions or cyclization processes involving suitable precursors.
Biological Activities and Applications
Although specific biological activities of 3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one are not extensively documented, compounds within the chromenone family have shown potential in various therapeutic areas. These include:
-
Antioxidant Activity: Chromenones can act as scavengers for free radicals, potentially protecting against oxidative stress-related diseases.
-
Anti-inflammatory Properties: Some chromenones have been found to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis.
-
Antimicrobial Activity: Certain chromenones exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
Availability and Commercial Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume